![molecular formula C12H20N2 B15290683 4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole CAS No. 2408662-26-8](/img/structure/B15290683.png)
4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . This particular compound features a cyclohexyl group substituted with two methyl groups, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as catalysts and dyes.
作用機序
The mechanism of action of 4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
類似化合物との比較
Similar Compounds
1H-Imidazole: The parent compound of the imidazole class, known for its wide range of applications.
2-Methylimidazole: A derivative with a methyl group at the 2-position, used in various chemical reactions.
4-Methylimidazole: Another derivative with a methyl group at the 4-position, known for its use in pharmaceuticals and agrochemicals.
Uniqueness
4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole is unique due to the presence of the cyclohexyl group substituted with two methyl groups.
特性
CAS番号 |
2408662-26-8 |
|---|---|
分子式 |
C12H20N2 |
分子量 |
192.30 g/mol |
IUPAC名 |
5-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C12H20N2/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12/h7-11H,3-6H2,1-2H3,(H,13,14) |
InChIキー |
CGVPZYVYSKGFLP-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1C)CC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B15290617.png)
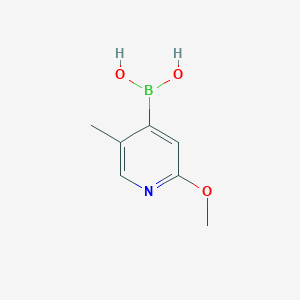
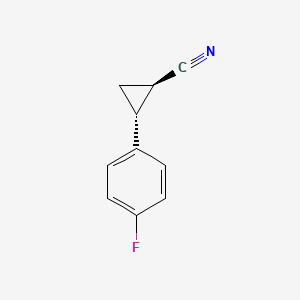
![2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B15290635.png)
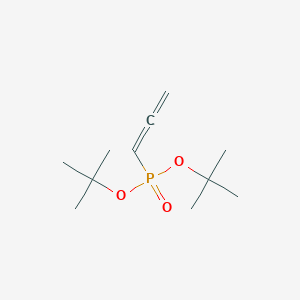


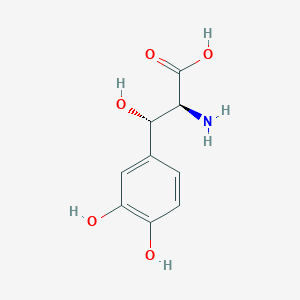
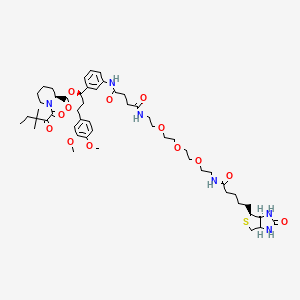
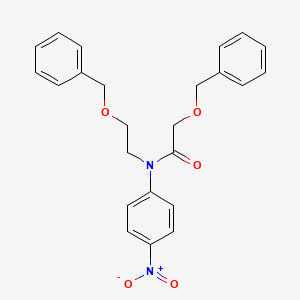
![2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)aceticacid](/img/structure/B15290693.png)

